ETHYL BETA-APO-8/'-CAROTENOATE (TRANS) ETHYL BETA-APO-8/'-CAROTENOATE (TRANS)
Brand Name: Vulcanchem
CAS No.: 1109-11-1
VCID: VC0075794
InChI: InChI=1S/C32H44O2/c1-9-34-31(33)29(6)20-13-19-26(3)16-11-10-15-25(2)17-12-18-27(4)22-23-30-28(5)21-14-24-32(30,7)8/h10-13,15-20,22-23H,9,14,21,24H2,1-8H3/b11-10+,17-12+,19-13+,23-22+,25-15+,26-16+,27-18+,29-20+
SMILES: CCOC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C
Molecular Formula: C32H44O2
Molecular Weight: 460.7 g/mol

ETHYL BETA-APO-8/'-CAROTENOATE (TRANS)

CAS No.: 1109-11-1

Main Products

VCID: VC0075794

Molecular Formula: C32H44O2

Molecular Weight: 460.7 g/mol

ETHYL BETA-APO-8/'-CAROTENOATE (TRANS) - 1109-11-1

CAS No. 1109-11-1
Product Name ETHYL BETA-APO-8/'-CAROTENOATE (TRANS)
Molecular Formula C32H44O2
Molecular Weight 460.7 g/mol
IUPAC Name ethyl (2E,4E,6E,8E,10E,12E,14E,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,8,10,12,14,16-octaenoate
Standard InChI InChI=1S/C32H44O2/c1-9-34-31(33)29(6)20-13-19-26(3)16-11-10-15-25(2)17-12-18-27(4)22-23-30-28(5)21-14-24-32(30,7)8/h10-13,15-20,22-23H,9,14,21,24H2,1-8H3/b11-10+,17-12+,19-13+,23-22+,25-15+,26-16+,27-18+,29-20+
Standard InChIKey GIRXTOSJOKKBHO-BQTUIHPCSA-N
Isomeric SMILES CCOC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C)/C)/C
SMILES CCOC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C
Canonical SMILES CCOC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C
PubChem Compound 6391647
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator